molecular formula C13H20ClNO B1146508 (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol CAS No. 153365-82-3

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

Cat. No. B1146508
M. Wt: 241.76
InChI Key:
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Description

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as (S)-Carvedilol, is a beta-blocker medication used for the treatment of cardiovascular diseases such as heart failure and high blood pressure. The drug was first approved by the FDA in 1995 and has since been widely used in clinical practice.

Mechanism Of Action

The mechanism of action of (S)-Carvedilol involves its binding to beta-adrenergic receptors, which are located in the heart and blood vessels. The drug blocks the effects of adrenaline and other stress hormones, reducing heart rate and blood pressure. Additionally, (S)-Carvedilol has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation in the cardiovascular system.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-Carvedilol have been extensively studied in both animal and human models. The drug has been shown to reduce heart rate, blood pressure, and cardiac output, while increasing stroke volume and ejection fraction. Additionally, (S)-Carvedilol has been shown to improve endothelial function and reduce oxidative stress and inflammation in the cardiovascular system.

Advantages And Limitations For Lab Experiments

(S)-Carvedilol has several advantages for use in lab experiments. The drug is readily available and has a well-established synthesis method. Additionally, (S)-Carvedilol has been extensively studied and its pharmacological effects are well-known. However, there are also limitations to the use of (S)-Carvedilol in lab experiments. The drug has a relatively short half-life and may require frequent dosing. Additionally, the effects of (S)-Carvedilol may be influenced by other medications or underlying medical conditions.

Future Directions

There are several future directions for research on (S)-Carvedilol. One area of interest is the drug's potential for use in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of (S)-Carvedilol and its effects on the cardiovascular system. Finally, the development of new formulations or delivery methods may improve the efficacy and safety of (S)-Carvedilol for clinical use.
Conclusion:
(S)-Carvedilol is a beta-blocker medication used for the treatment of cardiovascular diseases. The drug has a well-established synthesis method and has been extensively studied for its pharmacological effects. (S)-Carvedilol has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on (S)-Carvedilol may lead to new therapeutic applications and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of (S)-Carvedilol is a multi-step process that involves the reaction of several chemical compounds. The starting material is 3-chlorophenylhydrazine, which is reacted with tert-butylacrylate to form an intermediate compound. This intermediate is then reacted with (S)-proline to form the final product, (S)-Carvedilol. The synthesis method has been extensively studied and optimized, resulting in a high yield of the final product.

Scientific Research Applications

(S)-Carvedilol has been the subject of extensive scientific research due to its therapeutic potential in the treatment of cardiovascular diseases. The drug has been shown to have a wide range of pharmacological effects, including beta-blocking, antioxidant, and vasodilatory activities. These properties make (S)-Carvedilol a promising candidate for the treatment of heart failure, hypertension, and other cardiovascular diseases.

properties

IUPAC Name

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431488
Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
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Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

CAS RN

92264-82-9
Record name rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol
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Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
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Record name (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol
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